molecular formula Na5O10P3· nH2O (n = 0 or 6)<br>Na5P3O10<br>Na5O10P3 B1222224 Sodium tripolyphosphate CAS No. 7758-29-4

Sodium tripolyphosphate

Cat. No. B1222224
CAS RN: 7758-29-4
M. Wt: 367.86 g/mol
InChI Key: HWGNBUXHKFFFIH-UHFFFAOYSA-I
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Patent
US07448255B2

Procedure details

Here is an example of the use of 1,5 naphthalenedisulfonic acid, disodium salt at a coal-fired power plant. The 1,5 naphthalenedisulfonic acid was applied to the high-pressure steam generator operating at 2000 psig (636° F.). The 1,5 naphthalenedisulfonic acid, disodium salt was added in combination with sodium/phosphate-based program. The treatment was supplied to the boiler by diluting a liquid product in a daytank and pumping the resulting dilute solution into the chemical injection line in the steam drum of the boiler. Sodium hydroxide was added to the tank as needed to control boiler pH. The liquid product contained sodium tripolyphosphate and disodium naphthalene disulfonic acid dissolved in deionized water. The mass ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product was 28:1. The tripolyphosphate ion hydrolyses immediately in the high temperature boiler conditions to produce orthophosphate ion PO4. The orthophosphate ion was analyzed by various wet chemistry and spectroscopic techniques in the boiler water. The fluorometers measuring the naphthalene disulfonic acid fluorescence were calibrated to read directly in ppm orthophosphate based on the ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product. This fluorometer calibration allowed for a direct comparison of the data from the orthophosphate tests and the fluorometric readings. If the orthophosphate test data differed from the fluorometric readings that would be evidence of a chemical reaction that had changed the ratio of phosphate to fluorophore in the boiler water as compared to the ratio found in the original liquid product injected into the boiler. FIG. 2 shows the 1,5 naphthalenedisulfonic acid, disodium salt and PO4 readings, both in terms of ppm PO4 over eighty day time period.
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
sodium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C1(S(O)(=O)=O)C2C=CC=C(S(O)(=O)=O)C=2C=CC=1.[Na][Na].[Na].[P:22]([O-:26])([O-:25])([O-:24])=[O:23].[OH-].[Na+].[O-:29][P:30]([O:33][P:34]([O:37][P:38]([O-:41])([O-:40])=[O:39])([O-:36])=[O:35])([O-:32])=[O:31].[Na+].[Na+].[Na+].[Na+].[Na+].C1(S(O)(=O)=O)C(S(O)(=O)=O)=CC=C2C=1C=CC=C2.[Na].[Na]>O>[O-:41][P:38]([O:37][P:34]([O:33][P:30]([O-:32])([O-:31])=[O:29])([O-:36])=[O:35])([O-:40])=[O:39].[P:22]([O-:26])([O-:25])([O-:24])=[O:23] |f:2.3,4.5,6.7.8.9.10.11,12.13.14,^1:20,64,65|

Inputs

Step One
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Name
sodium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].P(=O)([O-])([O-])[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was applied to the high-pressure steam generator operating at 2000 psig (636° F.)
ADDITION
Type
ADDITION
Details
by diluting a liquid product in a daytank

Outcomes

Product
Name
Type
product
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07448255B2

Procedure details

Here is an example of the use of 1,5 naphthalenedisulfonic acid, disodium salt at a coal-fired power plant. The 1,5 naphthalenedisulfonic acid was applied to the high-pressure steam generator operating at 2000 psig (636° F.). The 1,5 naphthalenedisulfonic acid, disodium salt was added in combination with sodium/phosphate-based program. The treatment was supplied to the boiler by diluting a liquid product in a daytank and pumping the resulting dilute solution into the chemical injection line in the steam drum of the boiler. Sodium hydroxide was added to the tank as needed to control boiler pH. The liquid product contained sodium tripolyphosphate and disodium naphthalene disulfonic acid dissolved in deionized water. The mass ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product was 28:1. The tripolyphosphate ion hydrolyses immediately in the high temperature boiler conditions to produce orthophosphate ion PO4. The orthophosphate ion was analyzed by various wet chemistry and spectroscopic techniques in the boiler water. The fluorometers measuring the naphthalene disulfonic acid fluorescence were calibrated to read directly in ppm orthophosphate based on the ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product. This fluorometer calibration allowed for a direct comparison of the data from the orthophosphate tests and the fluorometric readings. If the orthophosphate test data differed from the fluorometric readings that would be evidence of a chemical reaction that had changed the ratio of phosphate to fluorophore in the boiler water as compared to the ratio found in the original liquid product injected into the boiler. FIG. 2 shows the 1,5 naphthalenedisulfonic acid, disodium salt and PO4 readings, both in terms of ppm PO4 over eighty day time period.
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
sodium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C1(S(O)(=O)=O)C2C=CC=C(S(O)(=O)=O)C=2C=CC=1.[Na][Na].[Na].[P:22]([O-:26])([O-:25])([O-:24])=[O:23].[OH-].[Na+].[O-:29][P:30]([O:33][P:34]([O:37][P:38]([O-:41])([O-:40])=[O:39])([O-:36])=[O:35])([O-:32])=[O:31].[Na+].[Na+].[Na+].[Na+].[Na+].C1(S(O)(=O)=O)C(S(O)(=O)=O)=CC=C2C=1C=CC=C2.[Na].[Na]>O>[O-:41][P:38]([O:37][P:34]([O:33][P:30]([O-:32])([O-:31])=[O:29])([O-:36])=[O:35])([O-:40])=[O:39].[P:22]([O-:26])([O-:25])([O-:24])=[O:23] |f:2.3,4.5,6.7.8.9.10.11,12.13.14,^1:20,64,65|

Inputs

Step One
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Name
sodium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].P(=O)([O-])([O-])[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was applied to the high-pressure steam generator operating at 2000 psig (636° F.)
ADDITION
Type
ADDITION
Details
by diluting a liquid product in a daytank

Outcomes

Product
Name
Type
product
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07448255B2

Procedure details

Here is an example of the use of 1,5 naphthalenedisulfonic acid, disodium salt at a coal-fired power plant. The 1,5 naphthalenedisulfonic acid was applied to the high-pressure steam generator operating at 2000 psig (636° F.). The 1,5 naphthalenedisulfonic acid, disodium salt was added in combination with sodium/phosphate-based program. The treatment was supplied to the boiler by diluting a liquid product in a daytank and pumping the resulting dilute solution into the chemical injection line in the steam drum of the boiler. Sodium hydroxide was added to the tank as needed to control boiler pH. The liquid product contained sodium tripolyphosphate and disodium naphthalene disulfonic acid dissolved in deionized water. The mass ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product was 28:1. The tripolyphosphate ion hydrolyses immediately in the high temperature boiler conditions to produce orthophosphate ion PO4. The orthophosphate ion was analyzed by various wet chemistry and spectroscopic techniques in the boiler water. The fluorometers measuring the naphthalene disulfonic acid fluorescence were calibrated to read directly in ppm orthophosphate based on the ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product. This fluorometer calibration allowed for a direct comparison of the data from the orthophosphate tests and the fluorometric readings. If the orthophosphate test data differed from the fluorometric readings that would be evidence of a chemical reaction that had changed the ratio of phosphate to fluorophore in the boiler water as compared to the ratio found in the original liquid product injected into the boiler. FIG. 2 shows the 1,5 naphthalenedisulfonic acid, disodium salt and PO4 readings, both in terms of ppm PO4 over eighty day time period.
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
sodium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C1(S(O)(=O)=O)C2C=CC=C(S(O)(=O)=O)C=2C=CC=1.[Na][Na].[Na].[P:22]([O-:26])([O-:25])([O-:24])=[O:23].[OH-].[Na+].[O-:29][P:30]([O:33][P:34]([O:37][P:38]([O-:41])([O-:40])=[O:39])([O-:36])=[O:35])([O-:32])=[O:31].[Na+].[Na+].[Na+].[Na+].[Na+].C1(S(O)(=O)=O)C(S(O)(=O)=O)=CC=C2C=1C=CC=C2.[Na].[Na]>O>[O-:41][P:38]([O:37][P:34]([O:33][P:30]([O-:32])([O-:31])=[O:29])([O-:36])=[O:35])([O-:40])=[O:39].[P:22]([O-:26])([O-:25])([O-:24])=[O:23] |f:2.3,4.5,6.7.8.9.10.11,12.13.14,^1:20,64,65|

Inputs

Step One
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Name
sodium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].P(=O)([O-])([O-])[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was applied to the high-pressure steam generator operating at 2000 psig (636° F.)
ADDITION
Type
ADDITION
Details
by diluting a liquid product in a daytank

Outcomes

Product
Name
Type
product
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.